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Compound of Interest

Compound Name: Inflexin

Cat. No.: B1251215

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals regarding the
interpretation and management of low infliximab trough concentrations.

Frequently Asked Questions (FAQS)

Q1: What is a trough concentration and why is it important for infliximab?

A trough concentration is the lowest level of a drug in a patient's body over a dosing interval,
measured just before the next scheduled dose.[1] For infliximab, a monoclonal antibody that
neutralizes tumor necrosis factor-alpha (TNF-a), trough concentrations are crucial as they have
been shown to correlate with clinical efficacy.[2] Maintaining an optimal therapeutic trough level
is important for sustaining clinical response and achieving desired outcomes, such as mucosal
healing in inflammatory bowel disease (IBD).[3]

Q2: What are anti-drug antibodies (ADAs) and how do they affect infliximab concentrations?

Anti-drug antibodies (ADASs), also known as anti-infliximab antibodies (ATIs), are an immune
response by the patient's body against the infliximab molecule.[1] The development of ADAs
can lead to a loss of response to infliximab by increasing the clearance of the drug from the
body, thus lowering its trough concentration and reducing its effectiveness.[4][5] The presence
of high levels of ADAs is a common reason for subtherapeutic infliximab levels and treatment
failure.[1]
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Q3: What is the recommended therapeutic range for infliximab trough concentrations?

The optimal therapeutic range for infliximab trough concentrations can vary depending on the
disease being treated and the desired clinical endpoint. However, a generally accepted target
range during maintenance therapy for IBD is between 3 and 7 pug/mL.[6] Some studies suggest
that higher trough levels may be necessary to achieve outcomes like endoscopic and histologic
healing.[7]

Q4: What are the primary reasons for low infliximab trough concentrations?
Low infliximab trough levels can be attributed to several factors:

e Presence of Anti-Drug Antibodies (ADAS): ADAs can bind to infliximab, leading to its rapid
clearance from the circulation.[4]

 Increased Drug Clearance: In some individuals, the drug may be cleared from the body more
quickly due to factors like high disease activity, low serum albumin, and male gender.[8]

e Inadequate Dosing: The prescribed dose or dosing interval may not be sufficient to maintain
therapeutic drug levels in all patients.[4]

Troubleshooting Guide: Low Infliximab Trough
Concentrations

This guide provides a systematic approach to interpreting and acting on low infliximab trough
concentrations.

Step 1: Initial Assessment

When a low infliximab trough concentration is detected, the first step is to simultaneously
measure the level of anti-drug antibodies (ADAS). The subsequent actions will be guided by the
ADA status.

Step 2: Interpretation and Action Based on ADA Status

The following table summarizes the interpretation and recommended actions based on the
infliximab trough concentration and ADA levels.
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Infliximab Trough
Level

ADA Level

Interpretation

Recommended
Action

Low (<3 pg/mL)

Negative or Low Titer
(<10 U/mL)

Increased drug
clearance (non-
immune mediated).
The patient is likely
clearing the drug too

quickly.[4]

Dose Escalation:
Increase the infliximab
dose (e.g., from 5
mg/kg to 10 mg/kg) or
shorten the dosing
interval (e.g., from
every 8 weeks to

every 6 or 4 weeks).

[719]

Low (<3 pg/mL)

High Titer (=10 U/mL)

Immune-mediated
drug clearance. The
patient has developed
a significant immune
response to infliximab,
leading to its rapid
removal.[10][11]

Switch Biologic:
Discontinue infliximab
and switch to another
anti-TNF agent (e.g.,
adalimumab) or a
biologic with a
different mechanism
of action (e.g.,
vedolizumab or
ustekinumab).[12][13]
Dose escalation of
infliximab is unlikely to

be effective.

Therapeutic (3-7
pg/mL) but Active
Disease

Negative or Low Titer
(<10 U/mL)

Mechanistic failure.
The inflammatory
pathway may no
longer be primarily
driven by TNF-a.

Consider Switching
Class: Switching to a
biologic with a
different mechanism
of action may be more
beneficial than
continuing with an
anti-TNF agent.[3]

Quantitative Data Summary
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The following tables provide a summary of key quantitative data for easy reference.

Table 1: Therapeutic Targets and Thresholds for Infliximab

Recommended o L
Parameter Clinical Significance
Rangel/Threshold
Therapeutic Trough Associated with sustained
: . 3 -7 pg/mL . L
Concentration (Maintenance) clinical remission in IBD.[6]
Trough Concentration for Higher levels may be needed
_ _ > 7.5 pg/mL )
Endoscopic Healing (UC) for mucosal healing.[7]
Trough Concentration for Higher levels may be needed
_ ' > 9.7 pg/mL )
Endoscopic Healing (CD) for mucosal healing.[7]
Low Trough Concentration Indicates a need for
<3 ug/mL : .
Threshold intervention.
Cut-off for Loss of Response Highly predictive of loss of
< 0.5 pg/mL

(CD)

response.[10]

Table 2: Interpretation of Anti-Infliximab Antibody (ADA) Levels

ADA Level Interpretation
<10 U/mL Negative or Low Titer
>10 U/mL High Titer

Table 3: Common Infliximab Dose Escalation Strategies

Current Dose

Escalation Option 1
(Increase Dose)

Escalation Option 2
(Shorten Interval)

5 mg/kg every 8 weeks

10 mg/kg every 8 weeks[9]

5 mg/kg every 6 weeks|[9]

5 mg/kg every 6 weeks

7.5 mg/kg every 6 weeks[7]

5 mg/kg every 4 weeks[7]

10 mg/kg every 8 weeks

10 mg/kg every 6 weeks[9]

10 mg/kg every 4 weeks[7]
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Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for
Infliximab Concentration

This protocol describes a sandwich ELISA for the quantitative determination of free infliximab in
serum or plasma.

Principle: The assay is based on the sandwich principle where microtiter wells are coated with
a reactant for infliximab (e.g., TNF-a). Infliximab in the sample binds to the coated wells. A
horseradish peroxidase (HRP)-conjugated probe that also binds to infliximab is then added.
The amount of bound HRP is detected by the addition of a chromogenic substrate (TMB). The
color intensity is proportional to the concentration of infliximab.[1]

Methodology:

Coating: Coat microtiter plate wells with recombinant human TNF-a and incubate overnight
at 4°C.[14]

e Washing: Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).[14]

e Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1%
BSA) and incubate for 2 hours at room temperature.[14]

o Sample Incubation: Add standards, controls, and diluted patient samples to the wells and
incubate for 80 minutes at 37°C.[15]

e Washing: Repeat the washing step.

o Conjugate Incubation: Add HRP-conjugated anti-human antibody to the wells and incubate
for 50 minutes at 37°C.[15]

e Washing: Repeat the washing step.

e Substrate Incubation: Add TMB substrate solution and incubate for 20 minutes at 37°C in the
dark.[15]

o Stop Reaction: Add a stop solution (e.g., 0.5M H2S0a) to each well.[16]
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» Measurement: Read the absorbance at 450 nm using a microplate reader.

o Calculation: Calculate the infliximab concentration in the samples by interpolating from a
standard curve.

Electrochemiluminescence Immunoassay (ECLIA) for
Anti-Infliximab Antibodies (ADAS)

This protocol outlines a bridging ECLIA for the detection of ADAs.

Principle: This assay employs a bridging format where biotinylated infliximab is used as the
capture molecule and ruthenium-labeled infliximab serves as the reporter. In the presence of
ADAs, a bridge is formed between the capture and reporter molecules on a streptavidin-coated
plate. An electrical stimulus then triggers an electrochemiluminescent reaction from the
ruthenium label, and the light emitted is proportional to the amount of ADAs.[17][18]

Methodology:

o Sample Preparation: Dilute patient serum, positive controls, and negative controls in an acid
solution (e.g., 300 mM acetic acid) to dissociate immune complexes and incubate at room
temperature.[14]

» Neutralization: Neutralize the samples with a neutralization buffer.

¢ Incubation with Labeled Infliximab: Add biotinylated infliximab and ruthenium-labeled
infliximab to the samples and incubate to allow for the formation of ADA-infliximab
complexes.

o Capture: Transfer the mixture to a streptavidin-coated microplate and incubate to allow the
biotinylated infliximab to bind to the plate.

e Washing: Wash the plate to remove unbound reagents.

e Reading: Add a read buffer and place the plate in an ECLIA instrument. The instrument
applies a voltage to the plate, and the resulting light emission is measured.
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+ Data Analysis: The results are typically reported as a signal-to-noise ratio or in arbitrary units
per milliliter (U/mL) by comparing the sample signal to a cut-off value determined from a
negative control population.
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Caption: Infliximab signaling pathway.
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Caption: Therapeutic drug monitoring workflow.
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Caption: Logical relationships in low infliximab levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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